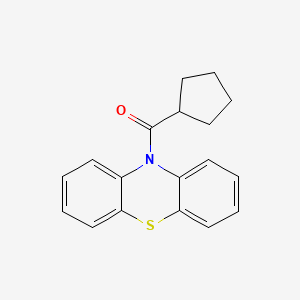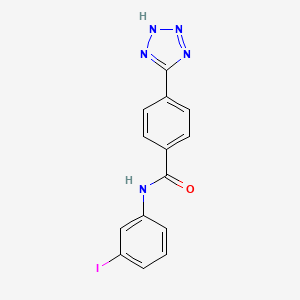
1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one is an organic compound that features an anthracene moiety attached to a propenone structure with an ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one typically involves the condensation of anthracene-9-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction can yield anthracene derivatives with altered electronic properties.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Halogenated or nitrated anthracene compounds.
Wissenschaftliche Forschungsanwendungen
1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for imaging.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Wirkmechanismus
The mechanism of action of 1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one is primarily based on its photophysical properties. The compound can absorb light and undergo electronic transitions, making it useful in applications such as fluorescence imaging and OLEDs. The anthracene moiety plays a crucial role in these processes due to its ability to participate in π-π interactions and its high fluorescence quantum yield .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison
1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one is unique due to the presence of the ethoxy group and the propenone structure, which can influence its electronic properties and reactivity. Compared to other anthracene derivatives, this compound may exhibit different photophysical behaviors and chemical reactivity, making it suitable for specific applications in materials science and organic electronics .
Eigenschaften
CAS-Nummer |
821004-00-6 |
|---|---|
Molekularformel |
C19H16O2 |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
1-anthracen-9-yl-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C19H16O2/c1-2-21-12-11-18(20)19-16-9-5-3-7-14(16)13-15-8-4-6-10-17(15)19/h3-13H,2H2,1H3 |
InChI-Schlüssel |
OWMXQRZSIWKUJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC=CC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


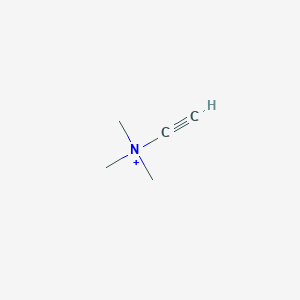
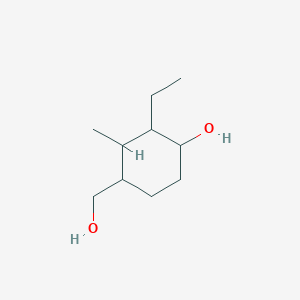



![4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12534601.png)
![1-(3,5-Difluorophenyl)-1-[1-(diphenylmethyl)azetidin-3-yl]propan-2-one](/img/structure/B12534602.png)
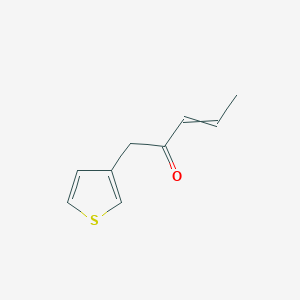
![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(2-piperidinylmethyl)-](/img/structure/B12534607.png)
![5-{4-[(2,6-Difluorophenyl)methoxy]-3-methoxyphenyl}-1H-pyrazole](/img/structure/B12534612.png)
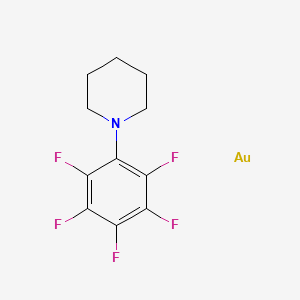
![1-[(2-Aminophenyl)sulfanyl]-3-{[(thiiran-2-yl)methyl]sulfanyl}propane-2-thiol](/img/structure/B12534640.png)
